7-Bromoquinazolin-2(1H)-one
Overview
Description
7-Bromoquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04. The purity is usually 95%.
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Scientific Research Applications
Photophysical and Electrochemical Studies
7-Bromoquinazolin-2(1H)-one derivatives have been studied for their optical and electrochemical properties. These studies included UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry measurements. The quantum yield and the effect of solvents were investigated, providing insights into their potential applications in fields like materials science and electrochemical sensors. (Kamble et al., 2017)
Anticancer Activity
Several derivatives of this compound have shown promising anticancer activities. Studies have demonstrated their effectiveness against various human cancer cell lines, suggesting their potential as novel anticancer agents. (Cui et al., 2017), (Mahdavi et al., 2015)
Pharmaceutical Development
This compound derivatives have been utilized in the synthesis of drugs like Halofuginone hydrobromide, which is effective against several species of Eimeria in poultry. This showcases the compound's role in pharmaceutical synthesis and drug development. (Zhang et al., 2017)
Photoremovable Protecting Groups
Derivatives like 8-Bromo-7-hydroxyquinoline have been explored as photoremovable protecting groups for physiological use, particularly in caged compounds for biological studies. This application is crucial in studying cell physiology and molecular biology. (Zhu et al., 2006)
Binding Interactions in Biology
Studies on the binding interactions between brominated derivatives of 2, 3-dihydroquinazolin-4(1H)-one with proteins like bovine serum albumin have been conducted. These interactions are significant in understanding the pharmacokinetics and pharmacodynamics of potential drugs. (Hemalatha & Madhumitha, 2016)
Safety and Hazards
Properties
IUPAC Name |
7-bromo-1H-quinazolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVGFLUEASNJTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672196 | |
Record name | 7-Bromoquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-65-1 | |
Record name | 7-Bromoquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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